molecular formula C32H68BrP B1591661 Trihexyltetradecylphosphonium bromide CAS No. 654057-97-3

Trihexyltetradecylphosphonium bromide

Cat. No.: B1591661
CAS No.: 654057-97-3
M. Wt: 563.8 g/mol
InChI Key: RJELOMHXBLDMDB-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

Trihexyltetradecylphosphonium bromide undergoes various chemical reactions, including:

Scientific Research Applications

Trihexyltetradecylphosphonium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Trihexyltetradecylphosphonium bromide is unique compared to other similar compounds due to its high efficiency and recyclability. Similar compounds include:

These compounds share similar properties but differ in their specific applications and efficiency. This compound stands out due to its effectiveness in desulfurization and its ability to be recycled multiple times with minimal loss of efficiency .

Properties

IUPAC Name

trihexyl(tetradecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELOMHXBLDMDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047953
Record name Trihexyltetradecylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654057-97-3
Record name Trihexyltetradecylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyltetradecylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Trihexyltetradecylphosphonium bromide suitable for extracting metal ions from solutions?

A1: this compound exhibits a strong affinity for certain metal anions. For example, research shows its effectiveness in extracting Platinum (Pt(IV)) and Palladium (Pd(II)) from acidic solutions. [, ] This selectivity makes it a potential candidate for metal separation processes. Additionally, it can be combined with other extractants like di(2-ethylhexyl) phosphate (D2EHPA) to fine-tune its extraction capabilities for specific metals like Terbium (Tb(III)). []

Q2: How does the structure of this compound influence its extraction efficiency?

A2: While the provided research doesn't delve into specific structural modifications, comparing this compound (Cyphos 102) with an isomer, tetraoctylphosphonium bromide, reveals insights into the role of cation symmetry. The research observed that the frequency-dependent conductivity and shear viscosity, crucial parameters influencing extraction, were minimally affected by cation asymmetry. [] This suggests that the long alkyl chains in this compound play a more significant role in its extraction capabilities than the specific arrangement of these chains around the phosphorous atom.

Q3: Beyond metal extraction, what other applications has this compound been explored for?

A3: Researchers have explored immobilizing this compound within agar-alginate beads to create a sustainable adsorbent for removing phenol from wastewater. [] The ionic liquid's affinity for phenol, coupled with the biodegradability of the bead matrix, makes this a promising approach for environmental remediation.

Q4: What analytical techniques are commonly used to study this compound?

A4: Various analytical techniques are employed to characterize this compound and its applications. These include:

  • Spectroscopy: Fourier transform infrared spectroscopy (FTIR) is used to confirm the incorporation of this compound within materials like agar-alginate beads. []
  • Microscopy: Scanning electron microscopy (SEM) helps visualize the surface morphology and porosity of materials containing this compound. []
  • Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of this compound and composite materials. []

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